molecular formula C17H14F3N3O B2802253 N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide CAS No. 868971-00-0

N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2802253
CAS No.: 868971-00-0
M. Wt: 333.314
InChI Key: WDKQXAIWQZHPGR-UHFFFAOYSA-N
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Description

N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position. The benzamide moiety is modified with a trifluoromethyl group at the para position.

Such structural features are common in kinase inhibitors and anti-inflammatory agents (see ) .

Properties

IUPAC Name

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c1-11-3-2-8-23-10-14(22-15(11)23)9-21-16(24)12-4-6-13(7-5-12)17(18,19)20/h2-8,10H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKQXAIWQZHPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 8-methylimidazo[1,2-a]pyridine with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tyrosine Kinase Inhibitors

One of the notable applications of this compound is its role as a precursor in the synthesis of tyrosine kinase inhibitors, specifically nilotinib. Nilotinib is used for treating certain types of leukemia, including chronic myeloid leukemia (CML). The synthesis process involves the reaction of N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide with other chemical agents to produce active pharmaceutical ingredients (APIs) .

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. The imidazo[1,2-a]pyridine scaffold is known for its ability to interact with various biological targets, making it a promising candidate for developing new anticancer drugs. Studies have shown that modifications to the imidazo[1,2-a]pyridine structure can enhance affinity for cancer-related targets such as the adenosine A2A receptor, which plays a role in tumor progression .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For instance, derivatives containing the trifluoromethyl group have shown moderate inhibition of acetylcholinesterase and butyrylcholinesterase, which are critical targets in neurodegenerative diseases . These findings suggest potential applications in developing treatments for conditions like Alzheimer's disease.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of compounds related to this compound. Certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogens, indicating their potential use in treating infectious diseases .

Synthesis and Evaluation of Derivatives

A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their cytotoxicity and ability to inhibit specific enzymes associated with cancer and neurodegenerative diseases. The results showed that some derivatives had enhanced potency compared to the parent compound .

Structural Modifications for Enhanced Activity

Another case study focused on structural modifications of the imidazo[1,2-a]pyridine ring to improve binding affinity and selectivity towards biological targets. The introduction of various substituents was found to significantly alter the pharmacological profile of the compounds, leading to improved therapeutic efficacy .

Data Table: Summary of Biological Activities

Compound Activity Target Reference
NilotinibTyrosine kinase inhibitionBCR-ABL
Derivative AAcetylcholinesterase inhibitionAlzheimer’s disease
Derivative BAntimicrobial activityMycobacterium tuberculosis
Derivative CAdenosine A2A receptor affinityCancer treatment

Mechanism of Action

The mechanism of action of N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to the active sites of these targets, thereby blocking their activity and leading to cell death .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key differences among analogs arise from substituents on the imidazopyridine core and benzamide moiety. The table below summarizes critical comparisons:

Compound Name Imidazopyridine Substituents Benzamide Substituents Molecular Weight Key Properties/Activities References
N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide 8-methyl 4-(trifluoromethyl) 417.46* High lipophilicity, kinase inhibition potential
4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 8-methyl, 2-phenyl 4-fluoro 389.40 Moderate solubility, uncharacterized activity
3,4,5-Trimethoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide 8-methyl, 2-phenyl 3,4,5-trimethoxy 417.46 Anti-inflammatory activity
Cpd-1 (Kinase Inhibitor) 6-(trifluoromethyl) 4-(2-methyl-4-(1H-tetrazol-5-yl)butan-2-yl) 494.50 CLK kinase inhibition, apoptosis induction

*Calculated based on .

Key Observations:

  • Trifluoromethyl vs.
  • Methoxy Substitutions: 3,4,5-Trimethoxy benzamide derivatives () exhibit anti-inflammatory activity, suggesting that electron-donating groups may modulate COX-2 inhibition .
  • Imidazopyridine Core Modifications: The 2-phenyl substitution in introduces steric bulk, possibly reducing binding affinity compared to the target compound’s simpler methyl-linked benzamide .

Biological Activity

N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14F3N3
  • Molecular Weight : 303.29 g/mol

The structure features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

1. Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 .
  • Cell Lines Tested : It has exhibited cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values less than 20 µM, indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

2. Antimicrobial Activity

The compound's potential antimicrobial properties have also been evaluated:

  • Bacterial Strains : In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Notably, it showed a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus epidermidis, suggesting promising antibacterial activity .

3. Pharmacokinetic Properties

Understanding the pharmacokinetics is crucial for assessing the viability of this compound in therapeutic settings:

  • Absorption and Distribution : Preliminary pharmacokinetic studies indicate favorable absorption characteristics with a calculated log P value suggesting moderate lipophilicity, which is beneficial for cellular uptake .

Table 1: Summary of Biological Activities

Activity TypeTest SubjectObserved EffectIC50/MIC Value
AnticancerA431 Cell LineInduces apoptosis<20 µM
AnticancerJurkat Cell LineInhibits proliferation<20 µM
AntimicrobialStaphylococcus aureusBacterial growth inhibition31.25 µg/mL
AntimicrobialE. coliBacterial growth inhibition>100 µg/mL

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Oncology Research : A study published in ACS Infectious Diseases examined the compound's ability to sensitize cancer cells to existing therapies. The results indicated that when combined with standard treatments, there was a synergistic effect leading to enhanced cell death in resistant cancer types .
  • Antimicrobial Efficacy : Research conducted on various bacterial strains revealed that the compound not only inhibited bacterial growth but also showed potential in disrupting biofilm formation, which is crucial for treating chronic infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

  • Methodology :

  • Core Synthesis : The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization of 2-aminopyridine derivatives with α-bromoketones or aldehydes. For the target compound, methylation at the 8-position and benzamide coupling require sequential steps .
  • Key Steps :
  • Substitution : Introduce the methyl group at the 8-position using methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) .
  • Benzamide Formation : React the methylated intermediate with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) can enhance reaction efficiency compared to conventional heating .
  • Table 1 : Comparison of Reaction Conditions
MethodTemperature (°C)Time (h)Yield (%)
Conventional 80–1006–845–55
Microwave 100–1200.5–165–75

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural validation?

  • Methodology :

  • 1H/13C-NMR : Assign peaks to confirm methyl (δ 2.5–3.0 ppm), trifluoromethyl (δ 120–125 ppm in 13C), and imidazo[1,2-a]pyridine aromatic protons (δ 7.0–8.5 ppm) .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ ion) and purity (>95% by UV detection) .
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking predict target interactions, and which software parameters improve accuracy for this compound?

  • Methodology :

  • Docking Workflow : Use AutoDock Vina or Glide XP to model interactions with targets (e.g., kinases, GPCRs).
  • Grid Setup : Define binding pockets using X-ray crystallography data (if available) or homology modeling.
  • Scoring Functions : Prioritize hydrophobic enclosure and hydrogen-bonding terms (Glide XP) for imidazo[1,2-a]pyridine derivatives .
  • Validation : Compare docking poses with experimental SAR data (e.g., IC₅₀ values from kinase assays) .
  • Table 2 : Docking Scores for Hypothetical Targets
TargetAutoDock Vina Score (kcal/mol) Glide XP Score
Kinase X-9.2-10.5
GPCR Y-7.8-8.9

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration, incubation time) may explain discrepancies .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for anticancer activity: 0.5–5 μM) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodology :

  • Structural Modifications :
  • Solubility : Introduce polar groups (e.g., -OH, -NH₂) to the benzamide moiety without disrupting target binding .
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

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